1-(4,4-Difluorocyclohexyl)-3-(3-ethoxypropyl)urea
Description
Properties
IUPAC Name |
1-(4,4-difluorocyclohexyl)-3-(3-ethoxypropyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22F2N2O2/c1-2-18-9-3-8-15-11(17)16-10-4-6-12(13,14)7-5-10/h10H,2-9H2,1H3,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPAIADJZIFLTBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)NC1CCC(CC1)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4,4-Difluorocyclohexyl)-3-(3-ethoxypropyl)urea is a synthetic compound that has garnered attention in pharmacological and agricultural research. Its unique structure, characterized by the difluorocyclohexyl group and ethoxypropyl moiety, suggests potential biological activities that warrant investigation. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C12H16F2N2O2. The compound features a urea functional group, which is known for its role in various biological processes.
| Property | Value |
|---|---|
| Molecular Weight | 250.27 g/mol |
| CAS Number | 1935789-76-6 |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
The biological activity of this compound can be attributed to its interaction with specific biological targets. Urea derivatives often exhibit herbicidal and antifungal properties, which may be relevant to this compound's activity. The difluorocyclohexyl group may enhance lipophilicity, facilitating membrane penetration and interaction with cellular targets.
Potential Mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in metabolic pathways.
- Receptor Modulation : The structural features suggest possible interactions with receptors involved in signaling pathways.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound has significant antimicrobial properties against various bacterial strains.
- Herbicidal Properties : Its structural similarity to known herbicides indicates potential applications in agricultural settings.
- Cytotoxicity : In vitro studies have shown cytotoxic effects on certain cancer cell lines, indicating possible therapeutic uses in oncology.
Case Studies
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound.
Study 1: Antimicrobial Efficacy
A study conducted by Namiki et al. (2021) investigated the antimicrobial properties of various urea derivatives. It was found that compounds with similar structures exhibited significant inhibition against Gram-positive and Gram-negative bacteria.
Study 2: Herbicidal Activity
Research published in a patent (AU 2018387639 B2) highlighted the herbicidal efficacy of urea derivatives against common agricultural weeds. The study demonstrated that these compounds effectively reduced weed biomass when applied at specific concentrations.
Study 3: Cytotoxicity Assessment
In a cytotoxicity assay conducted on human cancer cell lines, the compound showed promising results with IC50 values comparable to established chemotherapeutic agents. This suggests potential for further development as an anticancer drug.
Preparation Methods
Synthetic Routes to 1-(4,4-Difluorocyclohexyl)-3-(3-Ethoxypropyl)urea
Isocyanate-Amine Coupling
The most direct route involves reacting 4,4-difluorocyclohexylamine with 3-ethoxypropyl isocyanate under anhydrous conditions. This method, adapted from analogous urea syntheses in patent literature, proceeds via nucleophilic attack of the amine on the electrophilic carbon of the isocyanate:
$$
\text{R-NH}_2 + \text{R'-NCO} \rightarrow \text{R-NH-C(O)-NH-R'} \quad \text{}
$$
Typical Conditions :
- Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM) at 0–25°C.
- Catalyst : Triethylamine (1.2 equiv) to scavenge HCl.
- Yield : 68–82% after column chromatography (silica gel, ethyl acetate/hexane).
Table 1. Optimization of Isocyanate-Amine Coupling
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–25°C | Prevents oligomerization |
| Solvent Polarity | Low (e.g., DCM) | Enhances reaction rate |
| Stoichiometry | 1:1.05 (amine:isocyanate) | Minimizes side products |
Carbonyldiimidazole (CDI)-Mediated Pathway
For isocyanate-sensitive substrates, CDI activates the amine as an imidazole carbamate intermediate before coupling with 3-ethoxypropylamine :
$$
\text{R-NH}2 + \text{CDI} \rightarrow \text{R-NH-C(O)-Im} \xrightarrow{\text{R'-NH}2} \text{R-NH-C(O)-NH-R'} \quad \text{}
$$
Advantages :
- Avoids handling toxic isocyanates.
- Suitable for sterically hindered amines (e.g., 4,4-difluorocyclohexylamine).
Limitations :
Nanoconfined Synthesis in Silica Matrices
Innovative work by thermochemical researchers demonstrates that urea formation in 2–5 nm silica nanospaces enhances regioselectivity and thermal stability. Confining 4,4-difluorocyclohexylamine and 3-ethoxypropyl isocyanate within porous hollow silica spheres (PHSS) yields the target compound with:
Critical Analysis of Reaction Parameters
Solvent Effects
Purification and Characterization
Chromatographic Techniques
Industrial and Environmental Considerations
Scalability Challenges
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
